![molecular formula C9H8BrClO2S B2906663 trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2140264-54-4](/img/structure/B2906663.png)
trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .Chemical Reactions Analysis
The chemical reactions involving such compounds typically involve free radical bromination, nucleophilic substitution, and oxidation . For example, NBS (N-bromosuccinimide) can be used in the initiating step, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·) .properties
IUPAC Name |
(1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOXRMLNWDEB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride |
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